molecular formula C5H6NNaO3 B7821700 sodium;5-oxopyrrolidine-2-carboxylate

sodium;5-oxopyrrolidine-2-carboxylate

Cat. No.: B7821700
M. Wt: 151.10 g/mol
InChI Key: CRPCXAMJWCDHFM-UHFFFAOYSA-M
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Description

Sodium 5-oxopyrrolidine-2-carboxylate (CAS 28874-51-3), also known as sodium pyroglutamate, is the sodium salt of 5-oxoproline. Its molecular formula is C₅H₆NNaO₃, with a molecular weight of 151.10 g/mol . Key properties include:

  • Density: 1.45 g/cm³
  • Melting Point: 125°C
  • Solubility: Highly water-soluble (50 wt.% aqueous solution) with a pH of 6.8–7.4 .
  • Applications: Used in biochemical buffers, skincare (as a humectant), and pharmaceutical intermediates .

Its chirality is critical: the (2S) -enantiomer (L-form) is bioactive, while the (2R) -enantiomer lacks antitubercular activity .

Properties

IUPAC Name

sodium;5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCXAMJWCDHFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methylation and Deprotection

  • Silylation : (S)-4-Hydroxy-2-oxopyrrolidine is protected with tert-butyldimethylsilyl chloride (TBSC1).

  • N-Methylation : Treatment with NaH and methyl iodide introduces the methyl group (57% yield).

  • Deprotection and Oxidation : HCl-mediated desilylation followed by oxidation yields 5-oxopyrrolidine-2-carboxylic acid.

Thioacetylation Pathways

  • Mesylation : (S)-4-Hydroxy-1-methyl-2-oxopyrrolidine is reacted with methanesulfonyl chloride.

  • Thioacetylation : Potassium thioacetate replaces the mesyl group, forming a thioester intermediate (67% yield).

  • Hydrolysis and Neutralization : Basic hydrolysis liberates the carboxylic acid, which is neutralized to the sodium salt.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)PurityScalability
CyclizationL-Glutamic acidProtection, cyclization50–70HighModerate
Direct NeutralizationL-Pyroglutamic acidNeutralization85–90Very HighHigh
Double MichaelDiacids, alkynonesTandem Michael additions60–75ModerateLow
N-MethylationPyrrolidine derivativesSilylation, methylation40–57ModerateLow

Insights :

  • Direct neutralization offers the highest yield and scalability but depends on L-pyroglutamic acid availability.

  • Double Michael addition enables structural diversification but requires specialized catalysts.

  • N-Methylation routes are less efficient but valuable for methylated analogs.

Optimization Strategies and Challenges

Solvent Systems

  • Methanol vs. Water : Methanol enhances crystallization but may reduce reaction rates compared to aqueous NaOH.

  • DMF for Protection Steps : Polar aprotic solvents improve silylation and methylation efficiency.

Catalytic Efficiency

  • Lewis Acids : Mg(OTf)₂ outperforms Ni(acac)₂ in Michael additions, reducing side product formation.

  • Base Strength : NaH ensures complete deprotonation in methylation but requires anhydrous conditions.

Racemization Control

  • Low temperatures (0–5°C) and buffered solutions (pH 6–7) minimize racemization during cyclization.

Industrial vs. Laboratory-Scale Synthesis

  • Industrial Preference : Direct neutralization dominates due to cost-effectiveness and high throughput.

  • Research Applications : Double Michael additions are favored for synthesizing analogs with modified substituents .

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;5-oxopyrrolidine-2-carboxylate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur in the presence of suitable reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Synthesis and Characterization

Sodium 5-oxopyrrolidine-2-carboxylate can be synthesized through various methods, including the reaction of pyrrolidine derivatives with carboxylic acids. Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activities, particularly its anticancer and antimicrobial properties .

Anticancer Properties

Research has shown that sodium 5-oxopyrrolidine-2-carboxylate exhibits promising anticancer activity. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound can induce cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin . The structure-dependent nature of the anticancer activity suggests that modifications to the compound can enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies indicate that certain derivatives exhibit potent activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The ability to combat drug-resistant infections highlights the potential of sodium 5-oxopyrrolidine-2-carboxylate as a lead compound in developing new antimicrobial therapies.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study characterized several derivatives of sodium 5-oxopyrrolidine-2-carboxylate for their anticancer effects on A549 cells.
    • Compounds demonstrated significant cytotoxicity with IC50 values comparable to established drugs, indicating their potential as anticancer agents .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial activity of these compounds against multidrug-resistant strains.
    • Results showed that specific derivatives were effective in inhibiting the growth of resistant pathogens, suggesting their utility in treating infections where conventional antibiotics fail .

Summary Table of Applications

Application TypeDescriptionKey Findings
AnticancerCytotoxic effects on cancer cells (A549 model)Comparable efficacy to cisplatin
AntimicrobialActivity against multidrug-resistant bacteria (e.g., MRSA)Effective against resistant strains
SynthesisDerivatives synthesized for enhanced biological activityStructure-dependent activity observed

Mechanism of Action

The mechanism of action of compound “sodium;5-oxopyrrolidine-2-carboxylate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Structural Derivatives

Sodium 5-oxopyrrolidine-2-carboxylate belongs to a family of pyroglutamate derivatives. Below is a comparative analysis with esters, salts, and substituted analogs:

Compound Molecular Formula Molecular Weight Solubility Key Properties Applications
Sodium 5-oxopyrrolidine-2-carboxylate C₅H₆NNaO₃ 151.10 Water-soluble (50% solution) Chiral (S-form active); stable in aqueous buffers Biochemical buffers, antitubercular agents
Methyl 5-oxopyrrolidine-2-carboxylate C₆H₉NO₃ 143.14 Lipophilic; soluble in DMSO Racemic (DL) or enantiopure (L/D); hydrolyzes in acidic conditions Intermediate in peptidomimetics, cosmetic formulations
tert-Butyl 5-oxopyrrolidine-2-carboxylate C₉H₁₅NO₃ 185.22 Organic solvents Chiral (S-form); moisture-sensitive Drug synthesis (e.g., hepatitis C NS5A inhibitors)
Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate C₁₂H₁₉NO₅ 257.28 Organic solvents Complex substituent; high boiling point (388°C) Organic synthesis building blocks
Octyl 5-oxopyrrolidine-2-carboxylate C₁₃H₂₃NO₃ 241.33 Lipophilic Skin-penetrating ester; stable in oils Skincare (moisturizer, UV protectant)

Physicochemical and Stability Profiles

  • Solubility :
    • Sodium salt: Ideal for aqueous formulations.
    • Esters: Preferred for lipid-based systems (e.g., SLNs) or organic synthesis .
  • Stability :
    • Sodium pyroglutamate is stable for years at -20°C .
    • Esters (e.g., methyl) hydrolyze under acidic or enzymatic conditions, limiting their in vivo half-life .

Q & A

Q. How can researchers validate the role of sodium (2S)-5-oxopyrrolidine-2-carboxylate in cellular redox regulation?

  • Experimental Framework :
  • ROS Assay : Treat HEK293 cells with 0.1–1 mM compound for 24 hours. Quantify ROS using DCFH-DA fluorescence (λex_{ex}: 485 nm, λem_{em}: 535 nm).
  • Gene Expression : Perform qRT-PCR for Nrf2 and HO-1. Correlate with glutathione levels (Ellman’s assay). Use siRNA knockdown to confirm pathway specificity .

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